Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that features an oxirane (epoxide) ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the reaction of an appropriate isoquinoline derivative with an epoxide precursor. One common method involves the use of hydrogen peroxide in an alkaline medium to facilitate the formation of the oxirane ring . The reaction is usually carried out at lower temperatures (10–15°C) to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The isoquinoline moiety may also interact with specific receptors or enzymes, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: This compound features a similar oxirane ring and aromatic moiety but with different substituents.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its specific combination of an oxirane ring and an isoquinoline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(16-12-21-16)19-11-10-13-6-4-5-9-15(13)17(19)14-7-2-1-3-8-14/h1-9,16-17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMDXXRUDGYKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)C4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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